molecular formula C21H29NO2 B1385536 3-Isobutoxy-N-(3-isobutoxybenzyl)aniline CAS No. 1040681-23-9

3-Isobutoxy-N-(3-isobutoxybenzyl)aniline

Cat. No.: B1385536
CAS No.: 1040681-23-9
M. Wt: 327.5 g/mol
InChI Key: KFPNHCYFUJMCNW-UHFFFAOYSA-N
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Description

3-Isobutoxy-N-(3-isobutoxybenzyl)aniline is a substituted aniline derivative characterized by two isobutoxy groups: one at the 3-position of the aniline ring and another at the 3-position of the benzyl substituent. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity and steric bulk compared to simpler aniline analogs.

Properties

IUPAC Name

3-(2-methylpropoxy)-N-[[3-(2-methylpropoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-16(2)14-23-20-9-5-7-18(11-20)13-22-19-8-6-10-21(12-19)24-15-17(3)4/h5-12,16-17,22H,13-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPNHCYFUJMCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)CNC2=CC(=CC=C2)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Isobutoxy-N-(3-isobutoxybenzyl)aniline involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-Isobutoxy-N-(3-isobutoxybenzyl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

3-Isobutoxy-N-(3-isobutoxybenzyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isobutoxy-N-(3-isobutoxybenzyl)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-Isobutoxy-N-(3-isobutoxybenzyl)aniline and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
This compound C₂₀H₂₇NO₂ 313.44 g/mol - 3-Isobutoxy on aniline ring
- 3-Isobutoxybenzyl on amine
High lipophilicity; potential CNS activity N/A
3-butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline C₂₅H₂₉NO₃ 391.50 g/mol - 3-Butoxy on aniline
- 4-(2-Phenoxyethoxy)benzyl on amine
Extended ether chain; possible drug delivery
N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline C₂₁H₂₉NO₂ 327.46 g/mol - 3-Isobutoxy on aniline
- 2-(2,5-Dimethylphenoxy)propyl on amine
Antimicrobial research; flash point 162°C
3-Isobutylaniline C₁₀H₁₅N 149.24 g/mol - 3-Isobutyl on aniline ring Intermediate in dye synthesis
N-ethyl-3-(3-methylbutoxy)aniline C₁₃H₂₁NO 207.31 g/mol - 3-(3-Methylbutoxy) on aniline
- Ethyl group on amine
Lower molecular weight; higher volatility
N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline C₂₆H₃₁NO₂ 389.53 g/mol - 4-Butoxybenzyl on amine
- 2-(3-Phenylpropoxy) on aniline
High H-bond acceptors (3); drug discovery

Detailed Structural and Functional Analysis

Substituent Position and Chain Length

  • Isobutoxy vs. Butoxy/Phenoxyethoxy: The isobutoxy group (branched C₄H₉O) in the target compound enhances steric hindrance and lipophilicity compared to linear butoxy (C₄H₉O) or phenoxyethoxy (C₈H₉O₂) groups seen in . Branched chains may reduce metabolic degradation but increase synthetic complexity.
  • Benzyl vs. This could influence binding affinity in receptor-targeted applications.

Physicochemical Properties

  • Polarity : The absence of nitro or ester groups (cf. ’s 4-nitrobenzamide derivative) increases hydrophobicity, favoring blood-brain barrier penetration.

Biological Activity

Overview of 3-Isobutoxy-N-(3-isobutoxybenzyl)aniline

This compound is an organic compound that belongs to the class of anilines, characterized by the presence of an isobutoxy group and a benzyl moiety. Such compounds often exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Compounds with similar structures have been studied for their antimicrobial properties. Anilines can act against various bacterial strains due to their ability to disrupt cell wall synthesis or interfere with metabolic pathways. For instance, studies have shown that substituents on the aniline nitrogen can significantly affect the compound's ability to inhibit bacterial growth.

Anti-inflammatory Properties

Anilines and their derivatives have been investigated for anti-inflammatory effects. The presence of bulky isobutoxy groups may enhance lipophilicity, leading to better membrane penetration and increased efficacy in inhibiting inflammatory pathways. Research indicates that certain aniline derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Anticancer Potential

Research into the anticancer activity of aniline derivatives has gained traction, with some studies indicating that modifications to the aniline structure can lead to selective cytotoxicity against cancer cells. For example, compounds targeting specific kinases involved in cancer progression have shown promise in preclinical studies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:

  • Substituent Effects : The nature and position of substituents on the benzene ring can alter binding affinity and selectivity for biological targets.
  • Lipophilicity : Increased lipophilicity often correlates with enhanced membrane permeability and bioavailability.
  • Steric Hindrance : Bulky groups may affect the orientation and interaction of the molecule with its target.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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